4-(chloromethyl)-N-methyl-2-nitroaniline
Overview
Description
4-(chloromethyl)-N-methyl-2-nitroaniline is an organic compound with a complex structure that includes a nitro group, a chloromethyl group, and a methylated aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N-methyl-2-nitroaniline typically involves multiple steps. One common method starts with the nitration of N-methylaniline to introduce the nitro group. This is followed by a chloromethylation reaction, where the chloromethyl group is added to the aromatic ring. The reaction conditions often involve the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-N-methyl-2-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted anilines.
Reduction: Conversion to 4-(aminomethyl)-N-methyl-2-nitroaniline.
Oxidation: Formation of 4-(chloromethyl)-N-methyl-2-nitrobenzoic acid.
Scientific Research Applications
4-(chloromethyl)-N-methyl-2-nitroaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers to modify their properties.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Agriculture: Investigated for use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-N-methyl-2-nitroaniline involves its interaction with nucleophiles due to the presence of the chloromethyl group. The nitro group can participate in redox reactions, making the compound a versatile intermediate in various chemical processes. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 4-(chloromethyl)-N-methyl-2-nitrobenzene
- 4-(chloromethyl)-N-methyl-2-nitrophenol
- 4-(chloromethyl)-N-methyl-2-nitrobenzamide
Uniqueness
4-(chloromethyl)-N-methyl-2-nitroaniline is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science, offering versatility that similar compounds may lack.
Properties
IUPAC Name |
4-(chloromethyl)-N-methyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-7-3-2-6(5-9)4-8(7)11(12)13/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTKQQBCZAWJMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)CCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450445 | |
Record name | 4-(Chloromethyl)-N-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130597-56-7 | |
Record name | 4-(Chloromethyl)-N-methyl-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130597-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-N-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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